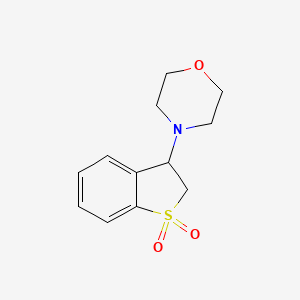

![molecular formula C19H21NO5S B5554995 (3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid" often involves multi-step reactions, including cyclization of amino-substituted heterocycles and reactions involving carbonyl compounds and nitrous acid (Zinchenko et al., 2009). Synthesis routes may also utilize reactions of N-benzylideneaniline with diesters to produce isomeric pyrrolidinecarboxylic acid esters, with structural configurations confirmed by NMR and mass spectroscopy (Titus et al., 1990).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds utilize various spectroscopic and X-ray crystallographic techniques. For instance, studies have detailed the crystal structure of derivatives, elucidating planarity and the orientations of functional groups relative to the heterocyclic core (Pinheiro et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds encompasses a range of reactions, including acylation, which has been employed to synthesize 3-acyltetramic acids from pyrrolidine-2,4-diones (Jones et al., 1990). Additionally, oxidation reactions using commercially available bleach have been applied to generate dimeric structures from thieno[2,3-b]pyridine derivatives (Stroganova et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, often relate closely to their molecular structure and substituents. The planarity of the thieno[2,3-b]pyridine core and the positioning of substituents significantly influence these properties, as demonstrated in structural analyses (Zhang et al., 2009).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the potential applications of these compounds. Studies on related molecules have detailed their acid dissociation constants, highlighting the influence of structural features on their chemical behavior (Nural et al., 2018).

Scientific Research Applications

Cyclization and Heterocycle Synthesis

- The compound participates in cyclization reactions to form complex heterocycles such as dioxopyrrolo and thieno isoquinolines, showcasing its utility in synthesizing novel structures with potential pharmacological properties (Zinchenko et al., 2009).

Modular Synthesis of Thieno Pyrimidines

- It serves as a precursor in the novel synthesis methods for esters and amides of thieno pyrimidine carboxylic acids, indicating its importance in developing new molecules with varied biological activities (Santilli et al., 1971).

Library of Fused Pyridine Carboxylic Acids

- The compound is integral in generating libraries of fused pyridine carboxylic acids through Combes-type reactions, highlighting its role in combinatorial chemistry for discovering biologically active compounds (Volochnyuk et al., 2010).

Crystal Engineering and Supramolecular Assemblies

- Research involving the compound has extended into crystal engineering, where its structural components facilitate the formation of supramolecular assemblies, showcasing the material science applications of such molecules (Arora & Pedireddi, 2003).

Reductions of Activated Carbonyl Compounds

- The compound is utilized in the study of enantioselective reductions of activated carbonyl compounds, which is crucial for developing asymmetric synthesis methods, an essential aspect of drug synthesis (Talma et al., 1985).

Electropolymerization for Material Science

- Electropolymerization studies involving related compounds indicate potential applications in creating conductive polymers, which are relevant for electronic and photonic devices (Lengkeek et al., 2010).

properties

IUPAC Name |

(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-11-7-8-16(26-11)18(21)20-9-13(14(10-20)19(22)23)12-5-4-6-15(24-2)17(12)25-3/h4-8,13-14H,9-10H2,1-3H3,(H,22,23)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOFRXCWLZYUOH-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C(C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

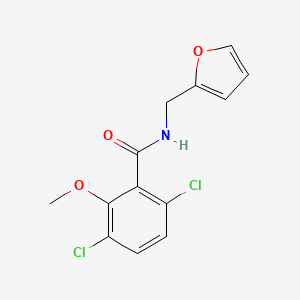

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)

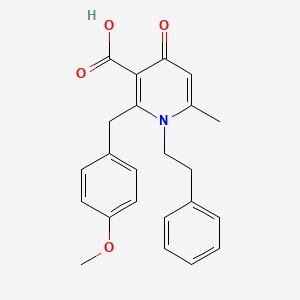

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

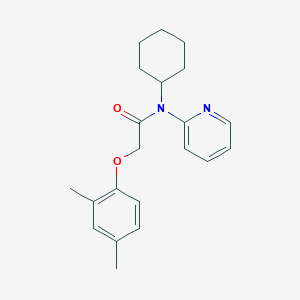

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)